

Technical Guide: ATM-3507 Trihydrochloride for Cancer Cell Line Screening

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Compound of Interest

Compound Name: ATM-3507 trihydrochloride

Cat. No.: B605672

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 is a potent and selective small molecule inhibitor targeting the cancer-associated tropomyosin isoform, Tpm3.1. By disrupting the stability of Tpm3.1-containing actin filaments, ATM-3507 induces cytotoxicity across a range of cancer cell lines. This technical guide provides an in-depth overview of ATM-3507, its mechanism of action, efficacy data from various cancer cell line screens, and detailed protocols for its evaluation. Particular focus is given to its synergistic effects when combined with anti-microtubule agents, a promising strategy for enhancing anti-cancer efficacy.

Introduction: Targeting the Actin Cytoskeleton in Cancer

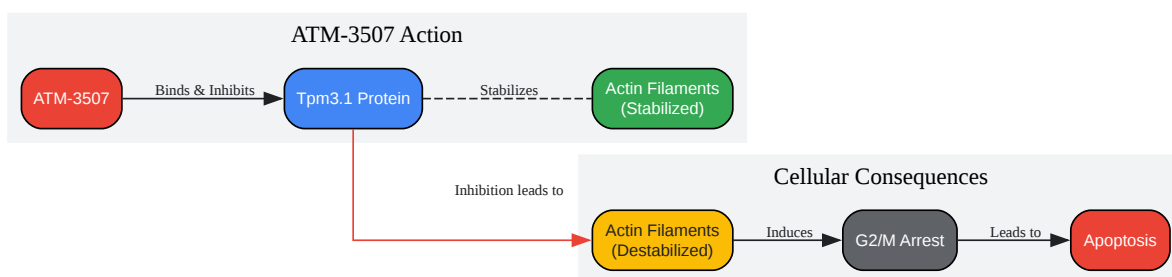
While the microtubule network has been a validated target for cancer chemotherapy for decades, the actin cytoskeleton has remained a more elusive target. The actin cytoskeleton is crucial for numerous cellular processes that are hijacked in cancer, including cell division, migration, and invasion. A key component of the actin filament system is tropomyosin, a coiled-coil protein that winds around the actin polymer, providing stability and regulating the binding of other actin-binding proteins.

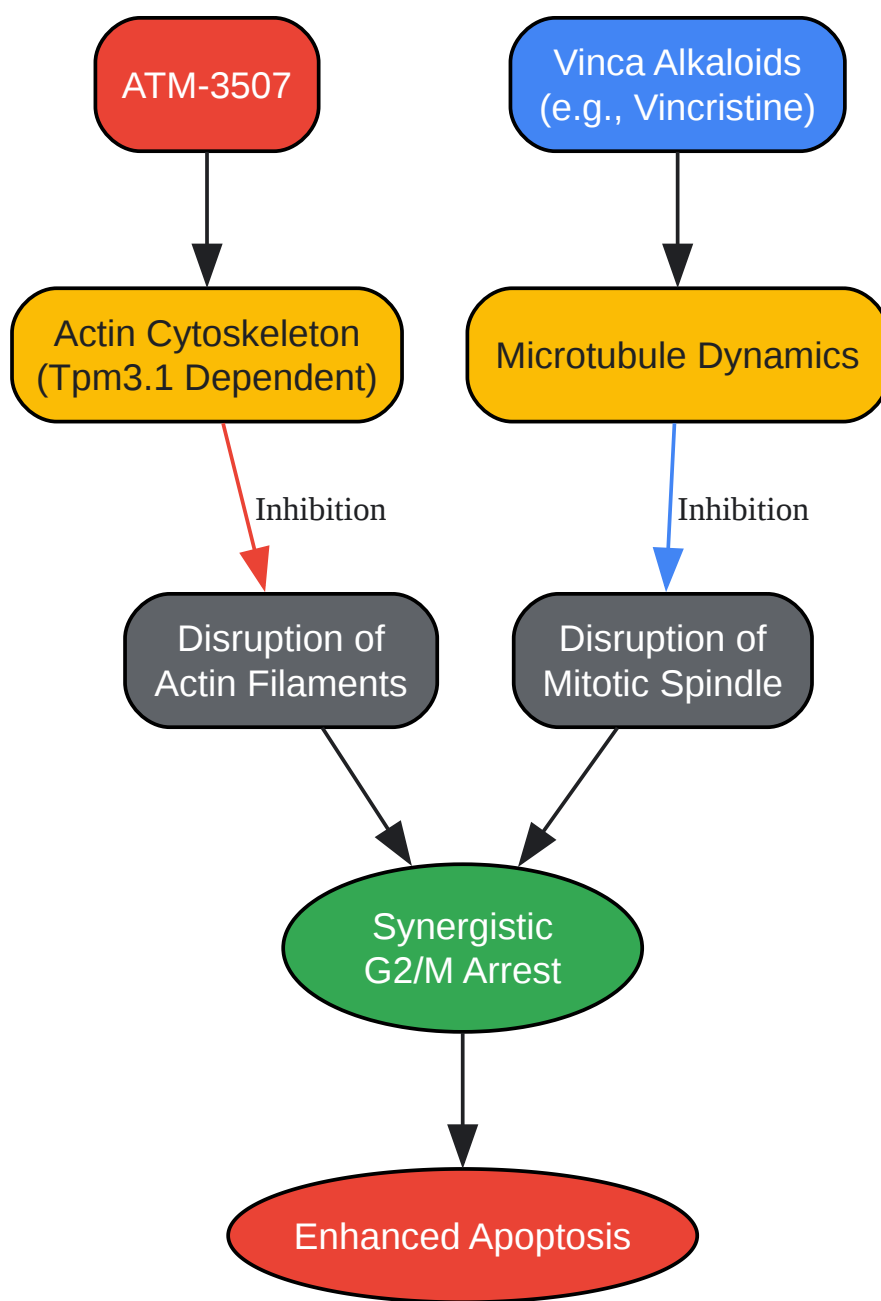
Cancer cells often overexpress a specific isoform, Tpm3.1, which is associated with cellular transformation and tumor progression.[1][2] ATM-3507 was developed as a second-generation, first-in-class anti-tropomyosin compound that selectively binds to the C-terminus of Tpm3.1, impairing its function and leading to the destabilization of the actin filaments it protects.[3][4][5] This disruption ultimately triggers cancer cell death, making ATM-3507 a promising candidate for cancer therapy.[2][4]

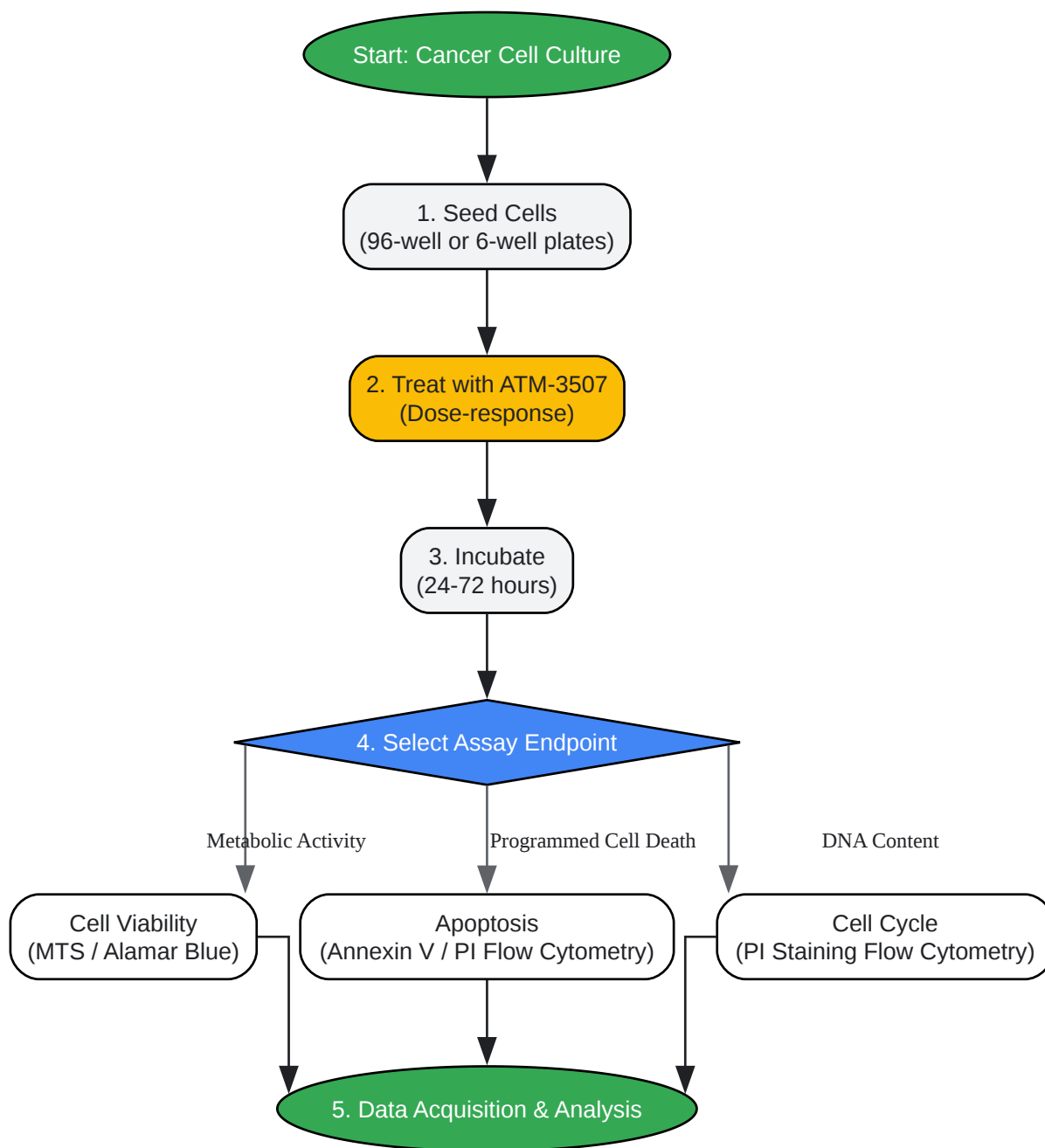
Mechanism of Action of ATM-3507

ATM-3507 exerts its cytotoxic effects by specifically targeting and inhibiting the function of Tpm3.1.[3][4] This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

- **Binding to Tpm3.1:** ATM-3507 binds to the C-terminal domain of the Tpm3.1 protein.[3][5] This interaction is predicted to be more selective and have a higher affinity compared to earlier-generation compounds like TR100.[3][5]
- **Inhibition of Tpm3.1 Function:** The binding of ATM-3507 prevents Tpm3.1 from effectively stabilizing actin filaments.[6]
- **Actin Filament Destabilization:** Without the protective association of Tpm3.1, the actin filaments become susceptible to depolymerization.[3][4] This leads to a disruption of the cancer cell's cytoskeleton.
- **Downstream Cellular Effects:** The collapse of Tpm3.1-containing actin structures triggers downstream signaling pathways that lead to:
 - **G2/M Cell Cycle Arrest:** Treated cells are unable to properly form the contractile ring necessary for cytokinesis, leading to an accumulation of cells in the G2/M phase.[2][6][7]
 - **Apoptosis:** The sustained cytoskeletal stress and cell cycle arrest ultimately induce programmed cell death.[1][5]







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